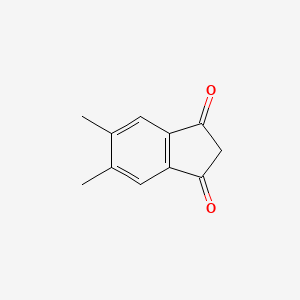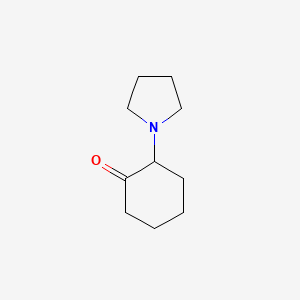![molecular formula C12H10ClN3 B8646854 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a cyanobenzyl group and a chloromethyl group attached to the imidazole ring, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via a nucleophilic substitution reaction using 4-cyanobenzyl chloride and an appropriate base.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The cyanobenzyl group can interact with hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic acid
- 4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl
Comparison: 4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile is unique due to the presence of both cyanobenzyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications.
特性
分子式 |
C12H10ClN3 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C12H10ClN3/c13-5-12-7-15-9-16(12)8-11-3-1-10(6-14)2-4-11/h1-4,7,9H,5,8H2 |
InChIキー |
NCJBTZGRLAGOIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NC=C2CCl)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynyl pyrimidine](/img/structure/B8646782.png)








![3-[(1-Methylpyrrolidin-2-yl)methyl]phenol](/img/structure/B8646832.png)



